2-(2-Fluorophenyl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole
Description
The compound 2-(2-fluorophenyl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a heterocyclic molecule featuring a 1,3,4-thiadiazole core substituted with a 2-fluorophenyl group at position 2 and a methylsulfonyl-piperidinyl moiety at position 3. Its structural complexity combines a sulfone group, a fluorinated aromatic ring, and a piperidine ring, which are pharmacologically relevant motifs.
Properties
IUPAC Name |
2-(2-fluorophenyl)-5-(1-methylsulfonylpiperidin-3-yl)-1,3,4-thiadiazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H16FN3O2S2/c1-22(19,20)18-8-4-5-10(9-18)13-16-17-14(21-13)11-6-2-3-7-12(11)15/h2-3,6-7,10H,4-5,8-9H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RFMJLPUJQXACBR-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CS(=O)(=O)N1CCCC(C1)C2=NN=C(S2)C3=CC=CC=C3F | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H16FN3O2S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
341.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
The compound 2-(2-Fluorophenyl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole is a member of the thiadiazole family, which has garnered attention due to its diverse biological activities. This article reviews the biological activity of this compound, focusing on its pharmacological potential, mechanisms of action, and relevant case studies.
Chemical Structure and Properties
The structural formula of this compound can be represented as follows:
| Property | Value |
|---|---|
| IUPAC Name | This compound |
| Molecular Formula | C15H18FN3O3S |
| Molecular Weight | 341.39 g/mol |
The biological activity of thiadiazole derivatives often relates to their ability to interact with various molecular targets. Studies indicate that this compound may act through the following mechanisms:
- Enzyme Inhibition : The compound may inhibit specific enzymes involved in disease pathways.
- Receptor Modulation : It can bind to receptors, altering their activity and potentially leading to therapeutic effects.
Antimicrobial Activity
Research has shown that derivatives containing the thiadiazole moiety exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity : Compounds similar to this compound have demonstrated effectiveness against Gram-positive bacteria such as Staphylococcus aureus and Gram-negative bacteria like Escherichia coli .
- Antifungal Activity : Some derivatives have shown promising antifungal activity against strains like Aspergillus niger .
Anticancer Potential
The thiadiazole scaffold is recognized for its anticancer properties. In vitro studies suggest that compounds with similar structures can induce apoptosis in cancer cell lines. For example:
- Cytotoxicity Tests : Compounds derived from the thiadiazole framework have exhibited cytotoxic effects against various cancer cell lines, indicating potential as anticancer agents .
Study 1: Antimicrobial Efficacy
In a comparative study assessing the antimicrobial efficacy of thiadiazole derivatives, a compound structurally similar to this compound was tested against several bacterial strains. The results indicated:
- Minimum Inhibitory Concentration (MIC) values were lower than standard antibiotics such as streptomycin and fluconazole .
Study 2: Anticancer Activity
A study evaluating the anticancer potential of thiadiazole derivatives reported that certain compounds showed IC50 values in the micromolar range against human glioblastoma cells. The presence of electron-withdrawing groups like fluorine was noted to enhance activity .
Scientific Research Applications
Antidepressant Activity
Research indicates that thiadiazole derivatives exhibit antidepressant effects. The piperidine component may enhance the interaction with neurotransmitter systems, making it a candidate for treating mood disorders. Studies have shown that modifications in the thiadiazole structure can lead to increased efficacy in antidepressant activity through mechanisms involving serotonin and norepinephrine reuptake inhibition .
Anticancer Properties
Thiadiazole derivatives have been extensively studied for their anticancer potential. The compound's structure allows it to interact with various cellular targets involved in cancer progression. For instance, derivatives of thiadiazole have demonstrated significant cytotoxicity against several cancer cell lines, including breast and lung cancers. The mechanism often involves the induction of apoptosis and inhibition of cell proliferation .
Antimicrobial Activity
The compound has shown promising results against a range of microbial pathogens. The presence of the methylsulfonyl group enhances its solubility and bioavailability, contributing to its effectiveness as an antimicrobial agent. Studies have reported that thiadiazole derivatives can inhibit bacterial growth by disrupting cell wall synthesis and function .
Case Study 1: Antidepressant Efficacy
In a study published in Pharmaceutical Chemistry Journal, researchers synthesized various thiadiazole derivatives and tested their antidepressant activity using animal models. The results indicated that compounds similar to 2-(2-Fluorophenyl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole exhibited a significant reduction in depressive-like behaviors compared to control groups .
Case Study 2: Anticancer Screening
A comprehensive screening of thiadiazole derivatives was conducted on human cancer cell lines using the MTT assay. The study found that certain modifications to the thiadiazole ring significantly enhanced cytotoxicity against colorectal cancer cells (HCT-116), with IC values indicating potent activity at low concentrations .
Summary Table of Applications
| Application Area | Mechanism of Action | Notable Findings |
|---|---|---|
| Antidepressant | Serotonin and norepinephrine reuptake inhibition | Significant reduction in depressive behaviors |
| Anticancer | Induction of apoptosis; inhibition of cell proliferation | Potent cytotoxicity against various cancer cell lines |
| Antimicrobial | Disruption of cell wall synthesis | Effective against multiple bacterial strains |
Comparison with Similar Compounds
1,3,4-Oxadiazole vs. 1,3,4-Thiadiazole Derivatives
A closely related oxadiazole analog, 2-(methylsulfonyl)-5-(4-fluorophenyl)-1,3,4-oxadiazole , has been extensively studied for its antibacterial activity against Xanthomonas oryzae pv. oryzae (Xoo), the causative agent of rice bacterial leaf blight. Key findings include:
- Bioactivity : Demonstrated superior antibacterial activity (in vitro and in vivo) compared to commercial agents like bismerthiazole and thiodiazole copper. It inhibited extracellular polysaccharide (EPS) production in Xoo by up to 94.52% at 20 μg/mL, weakening pathogenicity .
- Enzyme Induction : Enhanced superoxide dismutase (SOD) and peroxidase (POD) activities in rice plants, bolstering disease resistance .
- Chlorophyll Preservation : Partially mitigated Xoo-induced chlorophyll degradation, though efficacy was lower than healthy controls .
Structural Differences :
- The substitution of sulfur (thiadiazole) with oxygen (oxadiazole) alters electronic properties and bioavailability. Thiadiazoles generally exhibit greater metabolic stability due to sulfur’s lower electronegativity.
Piperidine-Substituted Thiadiazoles
Compounds like 2-(3-fluorophenylamino)-5-(3-hydroxyphenyl)-1,3,4-thiadiazole and 2-(4-fluorophenylamino)-5-(2,4-dichlorophenyl)-1,3,4-thiadiazole have shown moderate anticancer activity (IC₅₀: 70–170 μM against breast cancer cell lines) . These highlight the importance of fluorinated aromatic and heteroaromatic substituents in modulating cytotoxicity.
Key Contrasts :
- The target compound’s methylsulfonyl-piperidinyl group introduces a sulfone moiety, which enhances solubility and hydrogen-bonding capacity compared to simple halogenated phenyl groups.
- Piperidine rings can improve pharmacokinetic properties, such as blood-brain barrier penetration, which is absent in non-cyclic analogs.
Sulfonated Thiadiazole Derivatives
2-(methylsulfonyl)-5-(trifluoromethyl)-1,3,4-thiadiazole, synthesized via catalytic oxidation using tungsten or molybdenum catalysts, is a structurally simplified analog .
Comparison :
- The trifluoromethyl group in this derivative confers strong electron-withdrawing effects, whereas the target compound’s 2-fluorophenyl and piperidinyl groups offer a balance of hydrophobicity and polarity.
Research Implications and Gaps
- Antibacterial Potential: The target compound’s methylsulfonyl-piperidinyl group may improve binding to bacterial enzymes like EPS synthases, analogous to its oxadiazole counterpart.
- Fluorophenyl Position : The 2-fluorophenyl orientation could sterically hinder interactions compared to 4-fluorophenyl derivatives, necessitating empirical validation.
- Synthesis Optimization : Methods from could be adapted for scalable production, leveraging catalytic oxidation for sulfone introduction.
Q & A
Q. What synthetic routes are commonly employed for 1,3,4-thiadiazole derivatives like 2-(2-fluorophenyl)-5-(1-(methylsulfonyl)piperidin-3-yl)-1,3,4-thiadiazole?
The synthesis typically involves cyclization of thiosemicarbazides or reaction of hydrazine derivatives with carbon disulfide. For example, intermediates such as 4-phenyl-5-((5-phenylamino-1,3,4-thiadiazol-2-yl)thio)methyl-1,2,4-triazole-3-thiol are synthesized via aqueous-phase reactions with sodium monochloroacetate, followed by acidification . Key steps include:
- Cyclization : Under reflux with ethanol or DMF as solvents.
- Functionalization : Introduction of fluorophenyl and methylsulfonyl-piperidine groups via nucleophilic substitution or coupling reactions.
- Purification : Chromatography (e.g., silica gel) or recrystallization in ethanol/water mixtures.
Q. How is the structural integrity of this compound validated after synthesis?
A combination of spectroscopic and analytical methods is used:
- NMR spectroscopy : Confirms proton and carbon environments (e.g., fluorophenyl protons at ~7.0–7.5 ppm, piperidinyl protons at 2.5–3.5 ppm) .
- Mass spectrometry (MS) : Validates molecular weight (e.g., [M+H]+ peak at ~395–400 m/z).
- Elemental analysis : Ensures stoichiometric purity (C, H, N, S within ±0.4% of theoretical values) .
Q. What preliminary biological assays are recommended for evaluating its pharmacological potential?
- In vitro cytotoxicity : MTT assays against cancer cell lines (e.g., HeLa, MCF-7).
- Enzyme inhibition : Testing against kinases, proteases, or bacterial targets (e.g., E. coli DHFR) .
- Molecular docking : Preliminary screening against protein targets (e.g., EGFR, COX-2) using AutoDock Vina .
Advanced Research Questions
Q. How can researchers resolve contradictions in biological activity data between similar thiadiazole analogs?
Discrepancies often arise from variations in substituent electronic effects or steric hindrance. For example:
- Fluorophenyl vs. chlorophenyl analogs : Fluorine’s electronegativity may enhance binding to polar enzyme pockets, while chlorine’s bulkiness reduces solubility .
- Methodological adjustments :
Q. What strategies optimize reaction yields for introducing the methylsulfonyl-piperidine moiety?
- Solvent optimization : Use polar aprotic solvents (e.g., DMF or DMSO) to stabilize intermediates.
- Catalysis : Employ Pd(OAc)₂ or CuI for Suzuki-Miyaura coupling of aryl halides with piperidine derivatives .
- Temperature control : Maintain 80–100°C to avoid side reactions (e.g., sulfone oxidation) .
- Yield data : Typical yields range from 45% (unoptimized) to 75% (optimized) .
Q. How do structural modifications (e.g., fluorophenyl position) affect fluorescence properties?
Dual fluorescence in thiadiazoles arises from excited-state intramolecular proton transfer (ESIPT). Key findings:
Q. What computational methods predict pharmacokinetic properties of this compound?
- ADMET prediction : Tools like SwissADME estimate:
- Lipophilicity : LogP ≈ 2.8 (optimal for blood-brain barrier penetration).
- Metabolic stability : CYP3A4-mediated oxidation as the primary clearance pathway .
- Molecular dynamics (MD) simulations : Assess binding mode stability in enzyme active sites (e.g., 20 ns simulations in GROMACS) .
Methodological Challenges and Solutions
Q. How to address low reproducibility in biological assays for this compound?
- Standardize protocols : Pre-treat cells with identical serum concentrations (e.g., 10% FBS).
- Control solvent effects : Use DMSO at ≤0.1% to avoid cytotoxicity artifacts .
- Batch variability : Characterize multiple synthesis batches via HPLC (purity ≥95%) .
Q. What techniques analyze its interaction with lipid bilayers or membranes?
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
